1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide
Overview
Description
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide is a complex organic compound with the molecular formula C({15})H({19})ClF({3})N({3})O(_{2}). This compound is notable for its unique structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, a piperidine ring, and a hydroxyethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the chlorination and trifluoromethylation of a pyridine derivative. This can be achieved using reagents such as thionyl chloride and trifluoromethyl iodide under controlled conditions.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which can be synthesized through a cyclization reaction involving appropriate amine precursors.
Coupling Reaction: The final step is the coupling of the pyridine intermediate with the piperidine derivative. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyridine ring or the piperidine ring.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a ketone, while substitution of the chloro group can yield various substituted pyridine derivatives.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: Used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily, while the piperidine ring can interact with various biological targets, modulating their function.
Comparison with Similar Compounds
Similar Compounds
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-4-piperidinecarboxamide: Lacks the hydroxyethyl group, which may affect its solubility and biological activity.
1-[3-Chloro-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide: Lacks the trifluoromethyl group, potentially reducing its lipophilicity and membrane permeability.
Uniqueness
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the trifluoromethyl and hydroxyethyl groups enhances its versatility in various applications, distinguishing it from similar compounds.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-hydroxyethyl)-N-methylpiperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClF3N3O2/c1-21(6-7-23)14(24)10-2-4-22(5-3-10)13-12(16)8-11(9-20-13)15(17,18)19/h8-10,23H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFCNIZMJPYWDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378762 | |
Record name | 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303150-26-7 | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303150-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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